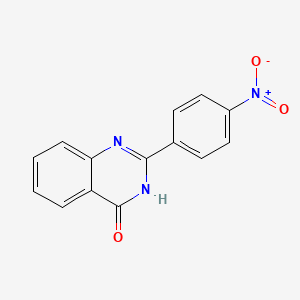

2-(4-Nitrophenyl)quinazolin-4(1H)-one

Overview

Description

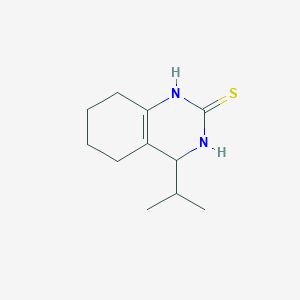

Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring . Compounds with a quinazoline skeleton demonstrate a variety of biological activities, including antitumor .

Synthesis Analysis

A number of novel 4-aminoquinazoline derivatives have been synthesized by a four-step synthesis . The synthetic approach to these compounds is outlined in the referenced paper .Molecular Structure Analysis

The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis

The key intermediates were prepared by a nucleophilic substitution reaction between the initial compound and substituted anilines . The intermediates were then hydrolyzed with ammonia .Scientific Research Applications

Antitumor Activity

Quinazoline derivatives have been found to exhibit significant antitumor activity . For instance, a series of 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety were synthesized and evaluated for their antitumor activity against four human cancer cells (PC-3, MGC-803, A549 and Eca-109) using MTT assay . Among them, compound 11k showed the most potent cytotoxicity against PC-3 cells .

Inhibition of Cell Migration

In addition to their cytotoxic effects, quinazoline derivatives have also been found to inhibit the migration of cancer cells . Compound 11k, for example, significantly inhibited the colony formation and migration of PC-3 cells .

Induction of Cell Cycle Arrest

Quinazoline derivatives can induce cell cycle arrest in cancer cells . Compound 11k induced cell cycle arrest at S-phase and cell apoptosis .

4. Increase of Intracellular Reactive Oxygen Species Quinazoline derivatives can increase the accumulation of intracellular reactive oxygen species . This is significant because reactive oxygen species can induce oxidative stress in cells, leading to cell death .

Inhibition of EGFR Phosphorylation

4-Arylamino-quinazoline has been found to suppress tumor cells growth by highly selective inhibition of EGFR phosphorylation . This is significant because EGFR phosphorylation is a key process in the proliferation of cancer cells .

6. Potential Antitumor Activity Against MKN45 Cell Line A number of novel 4-aminoquinazoline derivatives have been synthesized and tested for their biological activity . Most of these compounds are characterized by potential antitumor activity against the MKN45 cell line . Two compounds exhibit significant inhibitory activity higher than that of Gefitinib used as the positive control .

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities .

Mode of Action

Quinazoline derivatives have been reported to suppress tumor cells growth by highly selective inhibition of egfr phosphorylation .

Biochemical Pathways

It is known that quinazoline derivatives can induce cell cycle arrest at s-phase and cell apoptosis, as well as increased accumulation of intracellular reactive oxygen species .

Result of Action

Quinazoline derivatives have been reported to show potent cytotoxicity against various human cancer cells .

Future Directions

properties

IUPAC Name |

2-(4-nitrophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSXUXCWTDUVSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347517 | |

| Record name | 2-(4-nitrophenyl)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4765-59-7 | |

| Record name | 2-(4-nitrophenyl)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B3060439.png)

![1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B3060445.png)

![8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3060446.png)

![4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol](/img/structure/B3060452.png)